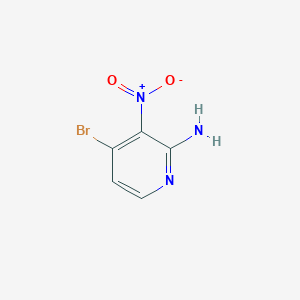

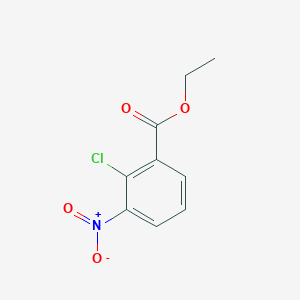

5-(2-aminoethoxy)-2H-1,3-benzodioxole

Vue d'ensemble

Description

2-(2-aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor .

Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy)ethanol involves producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate .Molecular Structure Analysis

The molecular structure of 2-(2-aminoethoxy)ethanol consists of a homopyrimidine oligonucleotide that binds in a direction parallel to the purine strand in the duplex, with canonical base triplets of T.A:T and C.G:C .Chemical Reactions Analysis

2-(2-aminoethoxy)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

2-(2-aminoethoxy)ethanol is water-soluble . It has a boiling point of 221°C and a flash point of 124°C .Applications De Recherche Scientifique

Synthesis of Derivatives

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole” is used in the synthesis of a novel derivative of the 1H-pyrazolo[4,3-e][1,2,4]triazine ring system .

- Methods of Application: The synthesis involves a nucleophilic displacement of a methylsulfonyl group. To a solution of sulfone 1 (145 mg, 0.5 mmol) in anhydrous DMF (5 ml), 2-aminoethanol (0.5 ml) was added and the resulting mixture was stirred at 80 °C for 2 h .

- Results: After pouring onto cold water, the precipitate was filtered off, washed with water, and recrystallized from ethyl alcohol to give the desired product in a 90% yield .

Biological Applications of Complexes

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole” is used in the synthesis of dithiocarbamate complexes of Mo(VI) and V(IV), which have potential biological applications .

- Methods of Application: The ligand was synthesized by the reaction of diamine and carbon disulfide with a 1:2 molar ratio. The Mo(VI) and V(IV) complexes of this ligand were prepared by a 1:1 molar proportion .

- Results: The complexes were characterized using various spectroscopic techniques. The electronic spectra and effective magnetic moment of the prepared complexes revealed the +4 and +6 oxidation state of vanadium and molybdenum, respectively .

Gas Treating

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole”, also known as Aminoethoxyethanol (ADEG), is used in gas treating to remove CO2 and H2S .

- Methods of Application: ADEG is used in gas scrubbing processes where it reacts with the acidic gases to form a salt, which can then be removed from the gas stream .

- Results: This process effectively removes CO2 and H2S from the gas, improving its quality and safety .

Electronics Applications

- Application Summary: ADEG is used in stripper solutions for applications in electronics .

- Methods of Application: It is used in the manufacturing process of electronic components, where it helps in the removal of excess material during the etching process .

- Results: This results in more precise and efficient manufacturing of electronic components .

Synthesis of β2,2-Amino Acids

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole” is used in the synthesis of β2,2-amino acid derivatives .

- Methods of Application: The synthesis involves a two-step protocol, starting with a photocatalytic hydroalkylation reaction, followed by an oxidative functionalisation .

- Results: This method allows for the modular synthesis of β2- and α-quaternary β2,2-amino acid derivatives, which can be effectively scaled up via continuous-flow technology .

Coolants/Lubricants for Metal Working Applications

- Application Summary: Aminoethoxyethanol (ADEG) is used in coolants and lubricants for metal working applications .

- Methods of Application: It is used in the formulation of coolants and lubricants that are applied during the metal working process to reduce heat and friction between the cutting tool and the workpiece .

- Results: This results in improved efficiency and longevity of the cutting tools, and better quality of the finished metal products .

Crop Protection Products

- Application Summary: Aminoethoxyethanol (ADEG) is used in the formulation of crop protection products .

- Methods of Application: It is used as an ingredient in pesticides and herbicides that are applied to crops to protect them from pests and diseases .

- Results: This results in improved crop yield and quality .

Surfactants and Colorants

- Application Summary: Aminoethoxyethanol (ADEG) is used in the production of surfactants and colorants .

- Methods of Application: It is used as a raw material in the chemical synthesis of surfactants and colorants, which are used in a wide range of industries including cosmetics, textiles, and paints .

- Results: This results in high-quality surfactants and colorants with desirable properties .

Safety And Hazards

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529431 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethoxy)-2H-1,3-benzodioxole | |

CAS RN |

72955-85-2 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)